4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine 4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine
Brand Name: Vulcanchem
CAS No.: 81935-22-0
VCID: VC8297017
InChI: InChI=1S/C10H9ClN2O/c1-6-5-7(11)10-8(12-6)3-4-9(13-10)14-2/h3-5H,1-2H3
SMILES: CC1=CC(=C2C(=N1)C=CC(=N2)OC)Cl
Molecular Formula: C10H9ClN2O
Molecular Weight: 208.64 g/mol

4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine

CAS No.: 81935-22-0

Cat. No.: VC8297017

Molecular Formula: C10H9ClN2O

Molecular Weight: 208.64 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine - 81935-22-0

Specification

CAS No. 81935-22-0
Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
IUPAC Name 4-chloro-6-methoxy-2-methyl-1,5-naphthyridine
Standard InChI InChI=1S/C10H9ClN2O/c1-6-5-7(11)10-8(12-6)3-4-9(13-10)14-2/h3-5H,1-2H3
Standard InChI Key PKEWUGBPJFZZEH-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=N1)C=CC(=N2)OC)Cl
Canonical SMILES CC1=CC(=C2C(=N1)C=CC(=N2)OC)Cl

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The 1,5-naphthyridine core consists of a bicyclic system with nitrogen atoms at positions 1 and 5. Substitution at the 2-, 4-, and 6-positions introduces steric and electronic modifications:

  • Chloro group (C4): Enhances electrophilic reactivity and participates in cross-coupling reactions.

  • Methoxy group (C6): Acts as an electron-donating group, influencing aromaticity and solubility.

  • Methyl group (C2): Provides steric hindrance and stabilizes the ring system through hyperconjugation .

The compound’s planar structure facilitates π-π stacking interactions, while substituents modulate its dipole moment and crystal packing behavior.

Spectral Data

Key spectroscopic features include:

  • NMR:

    • 1HNMR^1H \text{NMR}: Methyl protons resonate at δ 2.4–2.6 ppm (singlet), methoxy at δ 3.9–4.1 ppm (singlet), and aromatic protons at δ 7.2–8.3 ppm (multiplet) .

    • 13CNMR^{13}C \text{NMR}: Quaternary carbons adjacent to nitrogen appear at δ 145–160 ppm, while methoxy and methyl carbons resonate at δ 50–55 ppm and δ 20–25 ppm, respectively .

  • IR: Stretching vibrations for C-Cl (650–750 cm1^{-1}), C-O (1250–1300 cm1^{-1}), and C-N (1350–1450 cm1^{-1}) .

Synthetic Methodologies

Cyclization Strategies

The 1,5-naphthyridine core is typically constructed via cyclization reactions. A modified Skraup reaction employs 3-aminopyridine derivatives condensed with α,β-unsaturated carbonyl compounds. For example:

  • Step 1: 3-Amino-4-methylpyridine reacts with acetaldehyde under acidic conditions to form an intermediate Schiff base.

  • Step 2: Cyclodehydration using iodine or m-NO2_2PhSO3_3Na yields the 1,5-naphthyridine skeleton .

Chlorination at C4

Direct chlorination of 1,5-naphthyridine derivatives is achieved using POCl3_3 in the presence of m-chloroperbenzoic acid (m-CPBA), which generates reactive N-oxide intermediates. For instance:

1,5-Naphthyridine+POCl3m-CPBA4-Chloro-1,5-naphthyridine+HCl+PO(OH)3\text{1,5-Naphthyridine} + \text{POCl}_3 \xrightarrow{\text{m-CPBA}} \text{4-Chloro-1,5-naphthyridine} + \text{HCl} + \text{PO(OH)}_3

This method provides regioselectivity for C4 chlorination due to the directing effect of the N-oxide .

Methoxylation at C6

Nucleophilic aromatic substitution (SNAr) replaces a nitro or chloro group at C6 with methoxide. For example:

6-Nitro-1,5-naphthyridine+NaOMe6-Methoxy-1,5-naphthyridine+NaNO2\text{6-Nitro-1,5-naphthyridine} + \text{NaOMe} \rightarrow \text{6-Methoxy-1,5-naphthyridine} + \text{NaNO}_2

The reaction proceeds under mild conditions (60°C, DMF) with yields exceeding 70% .

Methylation at C2

Friedel-Crafts alkylation using methyl iodide and AlCl3_3 introduces the methyl group. Alternatively, Suzuki-Miyaura coupling with methylboronic acid derivatives achieves selective methylation .

Reactivity and Functionalization

Electrophilic Substitution

The chloro group at C4 undergoes nucleophilic displacement with amines, alkoxides, or thiols. For example:

4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine+RNH24-Amino-6-methoxy-2-methyl-1,5-naphthyridine+HCl\text{4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine} + \text{RNH}_2 \rightarrow \text{4-Amino-6-methoxy-2-methyl-1,5-naphthyridine} + \text{HCl}

Reaction rates depend on the electronic effects of the methoxy and methyl groups .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Heck) functionalize the chloro substituent:

4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine+Ar-B(OH)2Pd(PPh3)44-Aryl-6-methoxy-2-methyl-1,5-naphthyridine\text{4-Chloro-6-methoxy-2-methyl-1,5-naphthyridine} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{4-Aryl-6-methoxy-2-methyl-1,5-naphthyridine}

Yields range from 60–85% under optimized conditions .

Oxidation and Reduction

  • Oxidation: The methyl group at C2 is resistant to oxidation, but the methoxy group can be demethylated with BBr3_3 to yield a hydroxyl derivative.

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) saturates the pyridine ring, producing tetrahydro-1,5-naphthyridines .

Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antimicrobial agents. For example:

  • JAK2 Inhibitors: Derivatives exhibit IC50_{50} values < 100 nM in biochemical assays .

  • Antibacterial Agents: Methoxy and chloro groups enhance membrane permeability and target binding .

Materials Science

  • Ligands in Catalysis: The nitrogen atoms coordinate transition metals (e.g., Ru, Ir) in homogeneous catalysis.

  • Optoelectronic Materials: Conjugated derivatives show fluorescence quantum yields up to 0.45 .

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